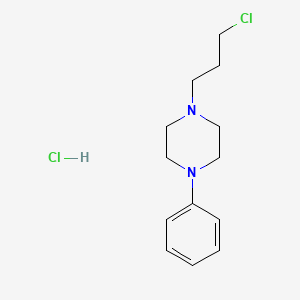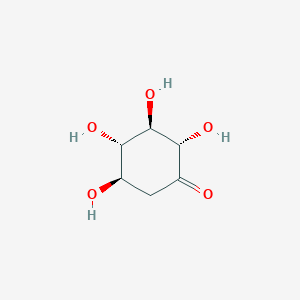
2-脱氧-赤藓糖-肌醇
描述
2-Deoxy-scyllo-inosose (DOI) is a six-membered carbocycle . It is the first intermediate in the 2-deoxystreptamine-containing aminoglycoside antibiotic biosynthesis pathway . DOI is a valuable material because it is easily converted to aromatic compounds and carbasugar derivatives .
Synthesis Analysis
DOI is constructed from d-glucose 6-phosphate (G6P) by 2-deoxy-scyllo-inosose synthase (DOIS) with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . A one-pot enzymatic synthesis of 2DOI from d-glucose and polyphosphate was investigated . In this process, 3 polyphosphate glucokinases (PPGKs) were examined to produce G6P from d-glucose and polyphosphate .
Molecular Structure Analysis
The molecular structure of 2-Deoxy-scyllo-inosose is C6H10O5 . It is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin .
Chemical Reactions Analysis
In producer microorganisms, 2DOI is constructed from d-glucose 6-phosphate (G6P) by 2-deoxy-scyllo-inosose synthase (DOIS) with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . DOI is also known as a sustainable biomaterial for the production of aromatic compounds and a chiral cyclohexane synthon .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Deoxy-scyllo-inosose can be found in the PubChem database .
科学研究应用
血管生成和伤口愈合
2-脱氧-D-核糖(2dDR),一种与2-脱氧-赤藓糖-肌醇在结构上相关的糖,已被发现其在诱导血管生成中的作用,血管生成是伤口愈合的关键过程。由Dikici等人领导的研究。(2021)探索了伤口敷料的发展,该敷料可递送2dDR以刺激慢性伤口中的新血管形成。这项研究发现,2dDR可以刺激促血管生成活性,与血管内皮生长因子(VEGF)相当,由于其稳定性、低成本和易于掺入敷料中,使其成为伤口敷料开发的有吸引力的替代品。2dDR的促血管生成特性,加上其与VEGF相比的稳定性提高,使其成为增强伤口愈合过程的有希望的候选者(Dikici等人,2021)。
抗氧化活性分析
抗氧化活性的评估在科学研究中至关重要,特别是在了解氧化应激及其在各种疾病中的影响的分子机制方面。Munteanu和Apetrei(2021)对用于确定抗氧化活性的分析方法进行了全面回顾,包括基于氢原子转移和电子转移的测试。这些方法对于评估2-脱氧-赤藓糖-肌醇等化合物的抗氧化潜力至关重要,有助于食品工程、医学和药学的研究。审查强调了此类测定在抗氧化剂分析和复杂样品中抗氧化剂容量的确定中的重要性,从而支持针对氧化应激相关疾病的治疗和预防策略的开发(Munteanu & Apetrei,2021)。
生化和生物医学意义
对DNA碱基、石墨烯及其在生物传感器中的应用的研究揭示了2-D纳米材料和DNA碱基之间的潜在相互作用,包括类似于2-脱氧-赤藓糖-肌醇的特性。Ali和Lone(2022)讨论了这些相互作用的理论探索,强调了DNA在构建各种组件和具有纳米颗粒优势的结构整理中的作用。对DNA在石墨烯上的固定化和设计DNA纳米器件的潜力的探索展示了理解2-脱氧-赤藓糖-肌醇等物质的生化和生物医学意义的重要性。此类研究有助于生物分析、临床诊断和生物医学的进步,展示了这些化合物在科学研究中的多功能性和适用性(Ali & Lone,2022)。
作用机制
Target of Action
The primary target of 2-Deoxy-scyllo-inosose (2DOI) is the enzyme 2-deoxy-scyllo-inosose synthase (DOIS) . DOIS is a key enzyme in the biosynthesis of clinically important aminoglycoside antibiotics . It catalyzes the formation of 2DOI from D-glucose-6-phosphate .
Mode of Action
2DOI is constructed from D-glucose-6-phosphate (G6P) by DOIS with the oxidized form of nicotinamide adenine dinucleotide (NAD+) . The presence of Co2+ is essential for the enzyme activity, but Zn2+ is totally inhibitory .
Biochemical Pathways
2DOI is a biosynthetic intermediate of 2-deoxystreptamine-containing aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin . It is biosynthesized from D-glucose 6-phosphate (G6P) by DOIS, which belongs to the 3-dehydroquinate synthase (DHQS) family in the shikimate pathway .
Pharmacokinetics
It is known that the compound is produced in microorganisms through enzymatic reactions . The production of 2DOI can be enhanced in metabolically engineered strains of Bacillus subtilis .
Result of Action
The production of 2DOI leads to the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . These antibiotics are clinically important and have a wide range of applications in treating bacterial infections.
Action Environment
The production of 2DOI is influenced by the metabolic environment of the producing microorganisms . For instance, the expression of a natural btrC gene, encoding DOIS in butirosin-producing Bacillus circulans, in the heterologous host Bacillus subtilis, generated approximately 2.3 g/L DOI . The development of engineered microbial cell factories empowered through convergence of metabolic engineering and synthetic biology should enable mass production of DOI .
安全和危害
未来方向
There is increasing interest in utilizing cyanobacteria to convert solar energy into biomass . DOI has been a valuable starting natural product for the manufacture of pharmaceuticals or chemical engineering resources such as pyranose catechol . The development of engineered microbial cell factories empowered through convergence of metabolic engineering and synthetic biology should enable mass production of DOI .
生化分析
Biochemical Properties
2-Deoxy-scyllo-inosose plays a crucial role in biochemical reactions, particularly in the biosynthesis of aminoglycoside antibiotics. It is synthesized from D-glucose 6-phosphate by the enzyme 2-deoxy-scyllo-inosose synthase, which requires the oxidized form of nicotinamide adenine dinucleotide (NAD+) as a cofactor . This enzyme catalyzes the conversion of D-glucose 6-phosphate to 2-deoxy-scyllo-inosose through a series of reactions involving carbocycle formation . The compound interacts with various enzymes and proteins, including polyphosphate glucokinase, which produces glucose 6-phosphate from D-glucose and polyphosphate . These interactions are essential for the efficient synthesis of 2-deoxy-scyllo-inosose and its subsequent conversion to aminoglycoside antibiotics .
Cellular Effects
2-Deoxy-scyllo-inosose influences various cellular processes, particularly in microorganisms that produce aminoglycoside antibiotics. It affects cell function by participating in the biosynthesis of these antibiotics, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of 2-deoxy-scyllo-inosose in the biosynthetic pathway can lead to the production of antibiotics that inhibit protein synthesis in target bacteria, thereby affecting their growth and survival . Additionally, the compound’s role in the production of aromatic compounds can influence metabolic pathways and cellular functions related to the synthesis of these compounds .
Molecular Mechanism
The molecular mechanism of 2-deoxy-scyllo-inosose involves its synthesis from D-glucose 6-phosphate by the enzyme 2-deoxy-scyllo-inosose synthase . This enzyme catalyzes a multistep reaction that includes the formation of a carbocycle, which is a key intermediate in the biosynthesis of aminoglycoside antibiotics . The enzyme’s activity is dependent on the presence of NAD+ as a cofactor, which facilitates the oxidation-reduction reactions necessary for the conversion of D-glucose 6-phosphate to 2-deoxy-scyllo-inosose . The compound can also interact with other enzymes in the biosynthetic pathway, leading to the production of various aminoglycoside antibiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-deoxy-scyllo-inosose can change over time due to factors such as stability and degradation. Studies have shown that the compound can be synthesized efficiently in one-pot enzymatic reactions, with nearly full conversion of D-glucose to 2-deoxy-scyllo-inosose in the presence of polyphosphate . The stability of the compound and its long-term effects on cellular function can vary depending on the experimental conditions and the presence of other biomolecules . In vitro and in vivo studies have demonstrated that 2-deoxy-scyllo-inosose can be a stable intermediate in the biosynthesis of aminoglycoside antibiotics, but its stability may be influenced by factors such as temperature, pH, and the presence of other enzymes .
Dosage Effects in Animal Models
The effects of 2-deoxy-scyllo-inosose in animal models can vary with different dosages. While specific studies on the dosage effects of 2-deoxy-scyllo-inosose in animal models are limited, it is known that the compound is involved in the biosynthesis of aminoglycoside antibiotics, which can have toxic or adverse effects at high doses . For example, aminoglycoside antibiotics can cause nephrotoxicity and ototoxicity in animals and humans when administered at high doses . Therefore, it is important to consider the potential toxic effects of 2-deoxy-scyllo-inosose and its derivatives when studying their dosage effects in animal models .
Metabolic Pathways
2-Deoxy-scyllo-inosose is involved in several metabolic pathways, particularly in the biosynthesis of aminoglycoside antibiotics . The compound is synthesized from D-glucose 6-phosphate by the enzyme 2-deoxy-scyllo-inosose synthase, which belongs to the 3-dehydroquinate synthase family in the shikimate pathway . This pathway is responsible for the production of various aromatic compounds and is essential for the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics . The compound interacts with enzymes such as polyphosphate glucokinase and other enzymes in the shikimate pathway, which are crucial for its synthesis and subsequent conversion to antibiotics .
Transport and Distribution
The transport and distribution of 2-deoxy-scyllo-inosose within cells and tissues are essential for its function in biochemical reactions. The compound is transported within cells by specific transporters and binding proteins that facilitate its movement to the appropriate cellular compartments . For example, polyphosphate glucokinase produces glucose 6-phosphate from D-glucose and polyphosphate, which is then converted to 2-deoxy-scyllo-inosose by 2-deoxy-scyllo-inosose synthase . The localization and accumulation of the compound within cells can influence its activity and function in the biosynthesis of aminoglycoside antibiotics .
Subcellular Localization
The subcellular localization of 2-deoxy-scyllo-inosose is crucial for its activity and function in biochemical reactions. The compound is localized in specific cellular compartments where it interacts with enzymes and other biomolecules involved in its synthesis and conversion to aminoglycoside antibiotics . For example, 2-deoxy-scyllo-inosose synthase is localized in the cytoplasm, where it catalyzes the conversion of D-glucose 6-phosphate to 2-deoxy-scyllo-inosose . The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell .
属性
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCZKBRQBKGJW-FSZQNWAESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243676 | |
| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78963-40-3 | |
| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78963-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



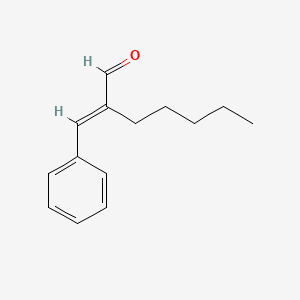


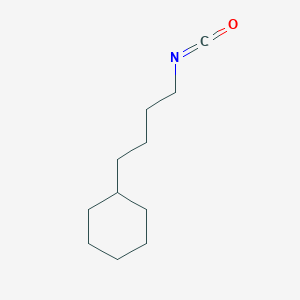
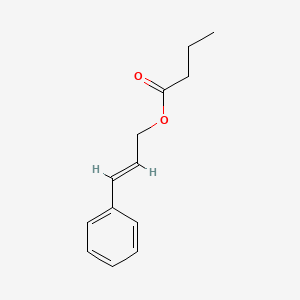
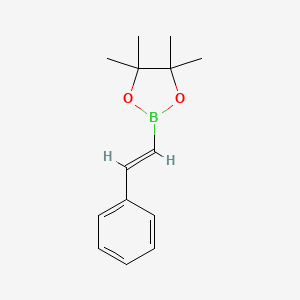
![Benzo[d][1,3]dioxol-5-ylhydrazine hydrochloride](/img/structure/B3429944.png)
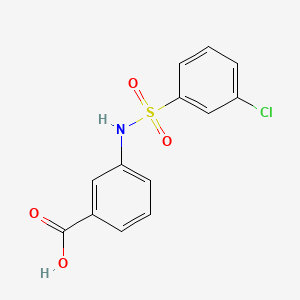
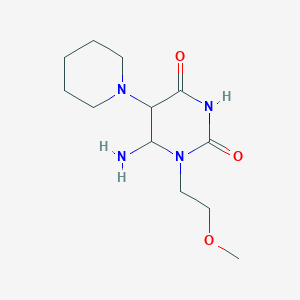

![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3429994.png)

